methyl 4-bromo-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate typically involves the bromination of 5-methyl-1H-indole-2-carboxylate followed by esterification. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 4-position of the indole ring. The resulting 4-bromo-5-methyl-1H-indole-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxidized indole derivatives such as indole-2-carboxylic acids.
Reduction Reactions: Products include alcohol derivatives of the indole compound.
Scientific Research Applications
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can influence its binding affinity and specificity. The indole ring system is known to participate in π-π interactions and hydrogen bonding, which can affect its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indole-2-carboxylate
- Methyl 4-chloro-5-methyl-1H-indole-2-carboxylate
- Methyl 4-bromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is unique due to the presence of both the bromine atom at the 4-position and the methyl group at the 5-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 4-bromo-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWWGQZOUPUHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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